2-{2-[(2-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a benzothiazole ring, a fluorophenyl group, and an isoindole-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactionsThe final step involves the formation of the isoindole-dione moiety under specific reaction conditions such as elevated temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenyl methyl sulfone
- 1-Fluoro-2-(methylsulfonyl)benzene
- Thiazolyl benzamides
Uniqueness
Compared to similar compounds, 2-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C22H13FN2O2S2 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[2-[(2-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H13FN2O2S2/c23-17-8-4-1-5-13(17)12-28-22-24-18-10-9-14(11-19(18)29-22)25-20(26)15-6-2-3-7-16(15)21(25)27/h1-11H,12H2 |
InChI Key |
WMZRKKHORGIITJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O)F |
Origin of Product |
United States |
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